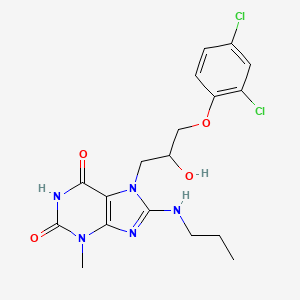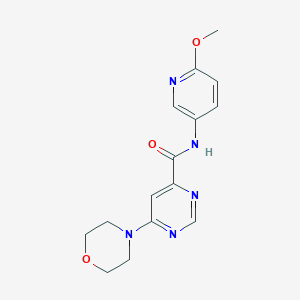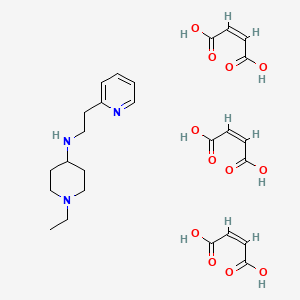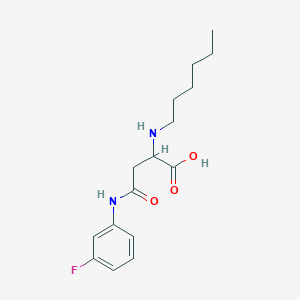
1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The specific structure of this compound suggests potential biological activity, although the papers provided do not directly discuss this compound.
Synthesis Analysis
The synthesis of related pyrimidine derivatives can be seen in the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes, which has been applied to create various biologically active compounds . Although the exact synthesis of 1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione is not detailed, the methodologies described could potentially be adapted for its synthesis. The reaction conditions and the use of specific reagents like hydroxylamine-O-sulfonic acid in an alkaline medium, as mentioned in the synthesis of 5-amino-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-diones, could be relevant for introducing amino groups or other modifications to the pyrimidine core .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The papers provided discuss various substitutions on the pyrimidine ring, which can significantly alter the compound's properties. For instance, the introduction of an aryloxy group in the synthesis of bioactive heterocycles indicates the importance of the substituents on the nitrogen atoms of the pyrimidine ring . The molecular structure of 1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione would include a sulfonyl group attached to a piperazine ring, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse. The oxidation of amino derivatives of pyrimidine can lead to the formation of tetrazenes and deamination products, with the outcome depending on the oxidizing agent and reaction conditions . Similarly, sigmatropic rearrangements of pyrimidine derivatives, as described in the synthesis of 1,3-dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones, showcase the reactivity of the pyrimidine ring under certain conditions . These reactions could be relevant for further functionalization of the 1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, melting point, and stability. The papers do not provide specific data on the physical and chemical properties of 1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione, but the synthesis and reactions of similar compounds suggest that such properties would be crucial for their application in medicinal chemistry and other fields .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Research has explored novel synthesis methods for compounds like omeprazole, a proton pump inhibitor with a sulfonyl group, highlighting the importance of sulfonyl compounds in developing anti-ulcer drugs. These methods aim to improve yield and process efficiency, suggesting the potential for synthesizing related sulfonylpyrimidine diones for specific pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Interactions of Solvents and Co-solvents
The interactions between dimethyl sulfoxide (DMSO) and other substances, such as hydrogen bonding with co-solvent molecules, are critical for understanding the solvent properties of related compounds. These interactions influence dissolution properties and solution behavior, which could be relevant for the solubility and application of sulfonylpyrimidine diones in various research and industrial contexts (Kiefer, Noack, & Kirchner, 2011).
Biological and Preclinical Importance
N-sulfonyl amino azines, including sulfonylpyrimidine derivatives, have shown a wide range of biological activities, such as antihypertensive, anti-inflammatory, and anticancer effects. These findings underscore the potential of sulfonylpyrimidine diones in developing new therapeutic agents for various diseases (Elgemeie, Azzam, & Elsayed, 2019).
Applications in Eye Diseases
Dimethyl sulfoxide (DMSO) itself has been investigated for its therapeutic efficacy in treating eye diseases, highlighting its role as a solvent, penetration enhancer, and carrier for drug delivery. This suggests that similar compounds, like 1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione, could potentially be explored for ocular applications, given their amphipathic nature and ability to interact with biological membranes (Hoang et al., 2021).
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S/c1-12-4-6-15(7-5-12)20(18,19)9-8-13(2)11(17)14(3)10(9)16/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRZYQCPROUHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((4-methylpiperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)

![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)



![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)


![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)


![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)